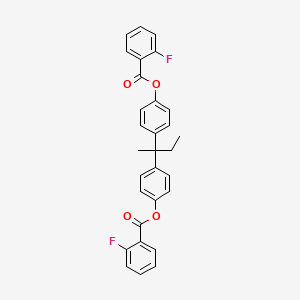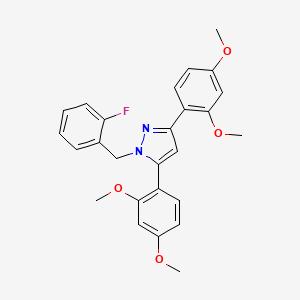
Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate) is a complex organic compound characterized by its unique molecular structure This compound is composed of a butane backbone with two benzene rings and two fluorobenzoate groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate) typically involves multi-step organic reactions. One common method includes the esterification of butane-2,2-diyldibenzene-4,1-diol with 2-fluorobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoate groups can form strong interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar backbone structure but different functional groups.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Similar aromatic structure but different substituents.
Uniqueness
Butane-2,2-diyldibenzene-4,1-diyl bis(2-fluorobenzoate) is unique due to the presence of fluorine atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of butane, benzene, and fluorobenzoate groups makes it a versatile compound for various scientific and industrial uses.
Propriétés
Formule moléculaire |
C30H24F2O4 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[4-[2-[4-(2-fluorobenzoyl)oxyphenyl]butan-2-yl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C30H24F2O4/c1-3-30(2,20-12-16-22(17-13-20)35-28(33)24-8-4-6-10-26(24)31)21-14-18-23(19-15-21)36-29(34)25-9-5-7-11-27(25)32/h4-19H,3H2,1-2H3 |
Clé InChI |
CXSWZIKUZDHOCN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894948.png)
![Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10894954.png)
![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)

![2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10894994.png)

![5-[(4-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10895001.png)
![4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10895003.png)
![13-(difluoromethyl)-4-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895010.png)

![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895021.png)
![2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10895024.png)
